molecular formula C7H13NO2 B1449035 5-Hydroxy-3,3-dimethylpiperidin-2-one CAS No. 1785044-63-4

5-Hydroxy-3,3-dimethylpiperidin-2-one

Cat. No. B1449035
M. Wt: 143.18 g/mol
InChI Key: BTOSJYCPCDJBFH-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethylpiperidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidine derivatives, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of these compounds has been widespread .


Molecular Structure Analysis

The InChI code for 5-Hydroxy-3,3-dimethylpiperidin-2-one is 1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10) . This indicates that the compound contains seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

5-Hydroxy-3,3-dimethylpiperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 143.19 .

Scientific Research Applications

Anti-Inflammatory Applications

5-Hydroxy-3,3-dimethylpiperidin-2-one, through its action on the serotonin (5-HT)2A receptor, exhibits potent anti-inflammatory effects. Activation of this receptor has shown promising results in reducing inflammation in animal models, which could potentially lead to new therapeutic strategies for treating inflammatory disorders (Flanagan & Nichols, 2018).

Biomass Conversion and Sustainable Chemistry

Another significant application of derivatives of 5-Hydroxy-3,3-dimethylpiperidin-2-one is in the field of sustainable chemistry. The compound 5-Hydroxymethylfurfural (HMF), which can be derived from 5-Hydroxy-3,3-dimethylpiperidin-2-one, is a versatile reagent from plant biomass. It plays a crucial role in producing sustainable polymers, functional materials, and fuels, marking a shift towards renewable feedstocks in chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Enhancement of Protoporphyrin IX Accumulation in Therapy

Research has explored the role of 5-Hydroxy-3,3-dimethylpiperidin-2-one derivatives in enhancing the accumulation of Protoporphyrin IX for photodynamic therapy (PDT). This approach aims to improve the clinical outcomes of PDT in treating various diseases by optimizing the protoporphyrin IX content within lesions (Gerritsen et al., 2008).

Organic Synthesis and Fine Chemical Production

5-Hydroxy-3,3-dimethylpiperidin-2-one and its derivatives also find applications in organic synthesis, especially in the production of fine chemicals. Due to its multifunctional nature, it serves as an excellent building block for synthesizing a wide range of valuable chemicals, demonstrating the potential for incorporating renewable carbon sources into diverse targets (Fan, Verrier, Queneau, & Popowycz, 2019).

Depsipeptide Research for Therapeutic Applications

Depsipeptides, derived from 5-Hydroxy-3,3-dimethylpiperidin-2-one, show promise in therapeutic applications due to their bioactivity. They exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them potential candidates for various therapeutic interventions (Ballard, Yu, & Wang, 2002).

Safety And Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Hydroxy-3,3-dimethylpiperidin-2-one, is an important task of modern organic chemistry .

properties

IUPAC Name

5-hydroxy-3,3-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(9)4-8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOSJYCPCDJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,3-dimethylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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